molecular formula C15H16N2O2 B287495 N-(2-methylphenyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide

N-(2-methylphenyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide

Cat. No. B287495
M. Wt: 256.3 g/mol
InChI Key: MPGPWXWDJFDOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as mGluR2/3 agonists, which have been shown to modulate glutamate neurotransmission in the brain.

Mechanism of Action

N-(2-methylphenyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide acts as an agonist at the metabotropic glutamate receptor 2/3 (mGluR2/3). These receptors are located presynaptically on glutamatergic neurons and are involved in the regulation of glutamate release. Activation of mGluR2/3 by N-(2-methylphenyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide leads to a decrease in glutamate release, which is believed to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce glutamate release in the hippocampus and prefrontal cortex, which are regions of the brain that are involved in learning, memory, and executive function. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has several advantages for lab experiments. It has high selectivity for mGluR2/3 and does not interact with other glutamate receptors, which makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one limitation of N-(2-methylphenyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide is that it has poor bioavailability and does not cross the blood-brain barrier easily, which can limit its utility in vivo.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide. One area of interest is the development of more potent and selective mGluR2/3 agonists that have better pharmacokinetic properties and can be used in vivo. Another area of interest is the investigation of the therapeutic potential of N-(2-methylphenyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide in a variety of neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methylphenyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide and its effects on glutamate neurotransmission in the brain.

Synthesis Methods

N-(2-methylphenyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide can be synthesized using a variety of methods, including the Suzuki coupling reaction and the Buchwald-Hartwig coupling reaction. The Suzuki coupling reaction involves the reaction of 2-bromo-5-methylphenylboronic acid with 3-chloro-4-fluoroaniline in the presence of a palladium catalyst to form the intermediate 2-(4-fluoro-3-nitrophenyl)-5-methylphenylboronic acid. This intermediate is then reacted with N-Boc-2-amino-5-chlorobenzene-1-sulfonyl chloride in the presence of a base to form the final product.

Scientific Research Applications

N-(2-methylphenyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to modulate glutamate neurotransmission in the brain, which is believed to play a key role in the pathophysiology of these disorders.

properties

Product Name

N-(2-methylphenyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

N-(2-methylphenyl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide

InChI

InChI=1S/C15H16N2O2/c1-10-6-2-4-8-12(10)16-15(18)14-11-7-3-5-9-13(11)17-19-14/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,18)

InChI Key

MPGPWXWDJFDOQG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C3CCCCC3=NO2

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3CCCCC3=NO2

Origin of Product

United States

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